N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride
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Overview
Description
N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride is a chemical compound with the molecular formula C18H20Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride typically involves the reaction of 2-phenyl-4-quinolinamine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the isopropyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2-(2-thienyl)-4-quinolinamine dihydrochloride
- N-Isopropyl-2-(4-methoxyphenyl)-4-quinolinamine
- N-Isopropyl-2-phenyl-4-quinazolinamine
Uniqueness
N-Isopropyl-2-phenyl-4-quinolinamine dihydrochloride is unique due to its specific structural features and the presence of the isopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
853344-22-6 |
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Molecular Formula |
C18H20Cl2N2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinolin-4-amine;dihydrochloride |
InChI |
InChI=1S/C18H18N2.2ClH/c1-13(2)19-18-12-17(14-8-4-3-5-9-14)20-16-11-7-6-10-15(16)18;;/h3-13H,1-2H3,(H,19,20);2*1H |
InChI Key |
WWMZYNQNKHWPGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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